molecular formula C28H24FN3O6 B2948658 N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-47-1

N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2948658
M. Wt: 517.513
InChI Key: JTRVCQBOZQXHMC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H24FN3O6 and its molecular weight is 517.513. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid, followed by the addition of acetic anhydride to form the final product.

Starting Materials
3,4-dimethoxyphenethylamine, 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid, Acetic anhydride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Magnesium sulfate (MgSO4)

Reaction
Step 1: Dissolve 3,4-dimethoxyphenethylamine in DMF and add DIPEA. Stir the mixture at room temperature for 30 minutes., Step 2: Add 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid to the reaction mixture and stir at room temperature for 24 hours., Step 3: Add DCM to the reaction mixture and extract the product. Wash the organic layer with water, brine, and dry over MgSO4., Step 4: Add acetic anhydride to the product and heat the mixture at 60°C for 2 hours., Step 5: Cool the reaction mixture and add ethyl acetate. Wash the organic layer with water and brine, and dry over MgSO4., Step 6: Add NaHCO3 to the product and stir for 30 minutes. Extract the product with DCM and wash the organic layer with water and brine., Step 7: Dry the organic layer over MgSO4 and evaporate the solvent to obtain the final product.

properties

CAS RN

877657-47-1

Product Name

N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C28H24FN3O6

Molecular Weight

517.513

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H24FN3O6/c1-36-22-12-7-17(15-23(22)37-2)13-14-30-24(33)16-31-25-20-5-3-4-6-21(20)38-26(25)27(34)32(28(31)35)19-10-8-18(29)9-11-19/h3-12,15H,13-14,16H2,1-2H3,(H,30,33)

InChI Key

JTRVCQBOZQXHMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53)OC

solubility

not available

Origin of Product

United States

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